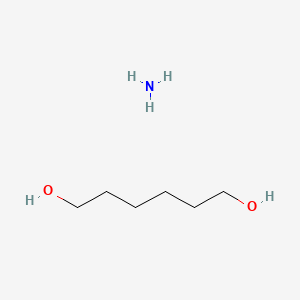

Azane;hexane-1,6-diol

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

68937-25-7 |

|---|---|

Fórmula molecular |

C6H17NO2 |

Peso molecular |

135.20 g/mol |

Nombre IUPAC |

azane;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |

Clave InChI |

XUTABFBWDXRQII-UHFFFAOYSA-N |

SMILES canónico |

C(CCCO)CCO.N |

Origen del producto |

United States |

Synthetic Methodologies for Azane;hexane 1,6 Diol and Analogous Amine Diol Systems

Direct Synthetic Pathways to Azane (B13388619);hexane-1,6-diol

Direct synthesis routes offer a straightforward approach to producing 6-amino-1-hexanol (B32743) by reacting 1,6-hexanediol (B165255) with ammonia (B1221849), often under high pressure and temperature.

The direct reaction of 1,6-hexanediol with ammonia (azane) and hydrogen can be facilitated by a catalyst to produce 6-amino-1-hexanol. In one patented method, this reaction is carried out in a heated and pressurized environment. google.com This process represents a direct conversion of the diol to the corresponding amino alcohol. The reaction is a form of reductive amination, where one of the hydroxyl groups of the diol is substituted with an amino group. researchgate.netsciengine.com This transformation is a key step in creating bifunctional molecules that are valuable in polymer science and pharmaceutical synthesis. sarchemlabs.com

Optimizing the conditions for the direct amination of 1,6-hexanediol is crucial for maximizing the yield and purity of 6-amino-1-hexanol. Key parameters that are manipulated include temperature, pressure, reaction time, and the ratio of reactants.

For instance, in a system using a calcium carbonate catalyst, the reaction is conducted at temperatures between 270°C and 290°C and pressures ranging from 150 to 180 Mpa. google.com The reaction time is typically short, between 1.5 to 2 hours. google.com

In catalytic systems, such as those using Ruthenium on an alumina (B75360) support (Ru/Al₂O₃) for the reductive amination of 1,6-hexanediol, the influence of hydrogen and ammonia pressure is significant. Studies have shown that the conversion of the diol can reach 100% at ammonia pressures between 3–15 MPa. researchgate.net However, the selectivity towards the desired product, in this case, the further aminated hexamethylenediamine (B150038) (HMDA), increases with ammonia pressure, indicating that careful control is needed to favor the mono-aminated 6-amino-1-hexanol. researchgate.net The reaction temperature also plays a critical role, with studies often conducted around 220°C. sciengine.com

Table 1: Effect of NH₃ Pressure on 1,6-Hexanediol (HDO) Conversion and Product Selectivity researchgate.netsciengine.com

| NH₃ Pressure (MPa) | HDO Conversion (%) | 6-Amino-1-hexanol (AHO) Selectivity (%) | Hexamethylenediamine (HMDA) Selectivity (%) |

|---|---|---|---|

| 3 | 100 | Data not specified | 2 |

| 15 | 100 | Data not specified | 38.4 |

Catalytic Approaches in Azane;hexane-1,6-diol Synthesis

Catalysis is central to the efficient and selective synthesis of 6-amino-1-hexanol. Both homogeneous and heterogeneous catalysts have been developed to facilitate the amination of diols under milder conditions than direct, non-catalytic methods. nih.gov

Homogeneous catalysis for the N-alkylation of amines with alcohols often employs soluble transition-metal complexes, particularly those based on ruthenium and iridium. nih.govosti.gov These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. osti.gov A ruthenium PNP pincer complex, for example, has been shown to effectively catalyze the reaction of various alcohols with ammonia to selectively form primary amines. nih.gov Similarly, water-soluble iridium complexes have been used to react alcohols with aqueous ammonia. osti.gov While much of the research focuses on producing primary, secondary, or tertiary amines from simple alcohols, the principles are applicable to diol systems for creating amino alcohols. osti.govacs.orgacs.org The challenge often lies in achieving selective mono-amination of the diol. acs.org

Heterogeneous catalysts are widely favored in industrial processes due to their high performance, ease of separation, and reusability. mdpi.comencyclopedia.pub For the reductive amination of alcohols like 1,6-hexanediol, a variety of metal-based catalysts are employed. These include non-noble metals such as Nickel, Cobalt, Copper, and Iron, as well as noble metals like Ruthenium, Platinum, and Palladium supported on materials like alumina, silica (B1680970), or carbon. mdpi.comencyclopedia.pub

Among these, supported Ruthenium catalysts have demonstrated high activity for the amination of diols. sciengine.comrsc.orgrsc.org For the reductive amination of 1,6-hexanediol in supercritical ammonia, a Ru/Al₂O₃ catalyst showed high activity and the best selectivity for the diamine product, HMDA, though 6-amino-1-hexanol is a key intermediate. researchgate.netsciengine.com The performance is linked to the metal dispersion and the acidic-basic properties of the support material. researchgate.net Another example is a patented process using calcium carbonate as a heterogeneous catalyst for the reaction between 1,6-hexanediol and ammonia, which is noted for its low cost and high efficiency. google.com

Table 2: Performance of Various Heterogeneous Catalysts in the Reductive Amination of 1,6-Hexanediol sciengine.com

| Catalyst | Support | Conversion (%) | 6-Amino-1-hexanol Selectivity (%) | HMDA Selectivity (%) |

|---|---|---|---|---|

| Ru | Al₂O₃ | 100 | 2.1 | 38.4 |

| Pt | Al₂O₃ | 29.2 | 28.5 | 0.2 |

| Pd | Al₂O₃ | 11.4 | 19.8 | 0 |

| Ni | Al₂O₃ | 59.0 | 34.1 | 1.2 |

| Co | Al₂O₃ | 100 | 3.5 | 10.3 |

Mechanistic Elucidation of this compound Formation Pathways

The formation of 6-amino-1-hexanol from 1,6-hexanediol and ammonia via catalytic reductive amination generally follows a "hydrogen-borrowing" or "dehydroamination" mechanism. mdpi.com This multi-step process is initiated by the catalyst and involves:

Dehydrogenation : The catalyst first facilitates the dehydrogenation of one of the primary alcohol groups on 1,6-hexanediol to form the corresponding aldehyde intermediate, 6-hydroxyhexanal (B3051487). researchgate.netmdpi.com

Imine Formation : The 6-hydroxyhexanal then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form a transient imine intermediate. mdpi.comwikipedia.org

Hydrogenation : Finally, the imine is reduced to the primary amine, 6-amino-1-hexanol, via catalytic hydrogenation, utilizing the hydrogen that was "borrowed" in the initial step. mdpi.comencyclopedia.pub

This pathway highlights the bifunctional nature of the catalyst, which must be active for both hydrogenation and dehydrogenation reactions. mdpi.com Recent studies have also revealed a more active role for ammonia in the mechanism. On Ruthenium catalysts, dissociated ammonia species (NHx) on the catalyst surface can interact with the alcohol reactant, lowering the energy barrier for the initial O-H bond cleavage and thus promoting the rate-determining dehydrogenation step. researchgate.netresearchgate.net The entire process is an atom-economical route to amines where water is the only byproduct. acs.org

Kinetic Studies and Determination of Rate-Determining Steps

The kinetics of the reductive amination of diols to amino alcohols are complex and influenced by various factors, including the catalyst, solvent, temperature, and pressure. While specific kinetic data for the synthesis of this compound is not extensively reported, studies on analogous systems provide valuable insights.

In many catalytic amination reactions of alcohols, the initial dehydrogenation of the alcohol to an aldehyde or ketone intermediate is considered the rate-determining step. This has been observed in the reductive amination of ethanol (B145695) and is a common feature of the "hydrogen borrowing" or "hydrogen transfer" mechanism that is often invoked for these transformations mdpi.com. In this mechanism, the catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then reacts with the amine.

For the reductive amination of 1,6-hexanediol to hexamethylenediamine, which proceeds via 6-amino-1-hexanol, the reaction rate has been shown to be dependent on the catalyst and reaction conditions. For instance, in a study using a Ru/Al2O3 catalyst in supercritical ammonia, the reaction rate was calculated based on the consumption of the hydroxyl groups over time sciengine.com. The influence of hydrogen and ammonia pressure on the reaction conversion and product selectivity further highlights the complexity of the reaction kinetics sciengine.com.

Table 1: Factors Influencing the Rate of Reductive Amination of Diols

| Factor | Influence | Reference |

| Catalyst | The nature of the metal and support significantly affects activity and selectivity. Ru, Ni, and Co are commonly used. | sciengine.com |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions and reduced selectivity. | sciengine.com |

| Pressure (H2 & NH3) | Affects the equilibrium of the reaction and the surface coverage of reactants on the catalyst. | sciengine.com |

| Solvent | Can influence catalyst stability, reactant solubility, and the reaction pathway. | |

| Ammonia Concentration | High concentrations can inhibit the initial dehydrogenation step by competing for active sites. | dntb.gov.ua |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the catalytic amination of diols are challenging due to their transient nature. However, a combination of experimental and computational studies has provided insights into the likely intermediates involved in the formation of this compound.

The generally accepted mechanism for the reductive amination of an alcohol involves the following key steps mdpi.comwikipedia.org:

Dehydrogenation: The alcohol is first dehydrogenated on the catalyst surface to form a carbonyl intermediate (an aldehyde in the case of a primary alcohol).

Condensation: The carbonyl intermediate then reacts with ammonia to form a hemiaminal, which subsequently dehydrates to form an imine intermediate.

Hydrogenation: The imine intermediate is then hydrogenated on the catalyst surface to yield the final amine product.

In the context of 1,6-hexanediol amination, a proposed reaction pathway suggests the formation of 6-hydroxyhexanal as the initial aldehyde intermediate. This intermediate would then react with ammonia to form an imine, which is subsequently reduced to 6-amino-1-hexanol. Further reaction of 6-amino-1-hexanol can lead to the formation of hexamethylenediamine. While these intermediates are often described as "undetectable," their existence is inferred from the final product distribution and mechanistic studies on similar reactions mdpi.com.

Spectroscopic techniques, such as in situ infrared spectroscopy, have been employed in related systems to observe the surface species on the catalyst during the reaction. For example, in the amination of ethylene (B1197577) glycol, spectroscopic assessments helped to understand the destabilization of adsorbed ammonia on the catalyst surface, which in turn affects the rate-determining dehydrogenation step dntb.gov.ua. While direct spectroscopic evidence for the intermediates in 6-amino-1-hexanol synthesis is scarce, such techniques hold the potential to provide a more detailed understanding of the reaction mechanism.

Computational studies, such as Density Functional Theory (DFT), have also been used to model the reaction pathways and energetics of reductive amination, providing theoretical support for the proposed intermediates and transition states nih.gov.

Thermodynamic Considerations for Adduct Stability and Equilibrium

Table 2: Selected Thermodynamic Properties of 6-Amino-1-hexanol

| Property | Value | Reference |

| Molecular Weight | 117.19 g/mol | nih.gov |

| Melting Point | 54-58 °C | sigmaaldrich.com |

| Boiling Point | 135-140 °C at 30 mmHg | sigmaaldrich.com |

| Heat of Vaporization | 53.9 kJ/mol | chemicalbook.com |

The stability of the final amine-diol product is also influenced by the reaction conditions. The reductive amination is a reversible process, and the equilibrium can be shifted towards the product side by, for example, removing the water formed during the reaction or by operating at high pressures of hydrogen and ammonia sciengine.com.

The term "adduct" could also refer to a non-covalently bound complex between an amine and a diol. While the focus of this article is on the covalently bonded 6-amino-1-hexanol, it is worth noting that hydrogen bonding interactions between the amino and hydroxyl groups of different molecules can lead to the formation of such adducts in solution. The stability of these adducts would be dependent on the solvent and temperature.

Sustainable Synthesis and Integration of Green Chemistry Principles in Production

The synthesis of this compound and other amine-diols is increasingly being viewed through the lens of green chemistry and sustainability. The traditional reliance on petroleum-based feedstocks and harsh reaction conditions has prompted the search for more environmentally benign alternatives.

A key aspect of sustainable synthesis is the use of renewable feedstocks. Biomass-derived platform molecules are being explored as starting materials for the production of diols like 1,6-hexanediol, which can then be converted to amino alcohols and diamines acs.orgrsc.org. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from carbohydrates, is a versatile intermediate for the synthesis of 1,6-hexanediol rsc.org.

The principles of green chemistry can be applied to assess and improve the sustainability of the synthesis process. Key metrics used in this evaluation include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The reductive amination of 1,6-hexanediol with ammonia to form 6-amino-1-hexanol has a high theoretical atom economy, as the only byproduct is water.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. For the synthesis of amino alcohols, minimizing the use of excess reagents, solvents, and catalysts, and enabling catalyst recycling are crucial for reducing the E-Factor.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, process water, reagents) used to the mass of the final product. It provides a broader view of the process efficiency and environmental impact than the E-factor. The ideal PMI is 1, meaning no waste is generated.

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Synthesizing 1,6-hexanediol from biomass-derived sources like HMF. |

| Catalysis | Employing heterogeneous catalysts that can be easily separated and recycled, reducing waste. |

| Atom Economy | The reductive amination process itself has a high atom economy. |

| Safer Solvents and Auxiliaries | Using supercritical fluids like ammonia or developing solvent-free reaction conditions. |

| Energy Efficiency | Developing catalysts that operate under milder temperatures and pressures. |

| Waste Prevention | Optimizing reaction conditions to maximize selectivity and minimize byproduct formation. |

Recent advancements in biocatalysis also offer a promising green route for the synthesis of amino alcohols. Engineered enzymatic cascades have been developed for the selective conversion of diols to amino alcohols under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods rsc.org.

Advanced Structural Characterization and Spectroscopic Analysis of Azane;hexane 1,6 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. For 6-aminohexan-1-ol, the analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, complemented by two-dimensional correlation techniques, provides a complete picture of its covalent framework.

The ¹H NMR spectrum of 6-aminohexan-1-ol provides critical information regarding the number of distinct proton environments, their chemical shifts, signal integrations, and spin-spin coupling patterns, which reveal neighboring proton relationships. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, leading to a downfield shift for the methylene (B1212753) groups attached to these heteroatoms.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their local electronic environment, with carbons bonded to the electronegative oxygen and nitrogen atoms appearing at higher chemical shifts (downfield) compared to the other methylene carbons in the alkyl chain.

While experimental ¹⁵N NMR data for 6-aminohexan-1-ol is not widely available, the chemical shift for the nitrogen atom can be predicted based on established ranges for primary aliphatic amines. The ¹⁵N chemical shift is sensitive to the electronic environment around the nitrogen atom, including hybridization and substituent effects. For a primary aliphatic amine, the ¹⁵N chemical shift is expected to fall within the range of 0 to 60 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This region is characteristic of sp³-hybridized nitrogen in a neutral amine group.

Interactive Data Table: Predicted and Experimental NMR Data for 6-aminohexan-1-ol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

| H₂N - | ~1.1-2.0 (broad) | - | 0-60 |

| -C H₂-NH₂ | ~2.67 | ~42.2 | - |

| -CH₂-C H₂-NH₂ | ~1.49 | ~33.0 | - |

| -CH₂-C H₂-CH₂-NH₂ | ~1.34 | ~26.7 | - |

| HO-CH₂-C H₂- | ~1.34 | ~25.6 | - |

| HO-C H₂-CH₂- | ~1.54 | ~32.8 | - |

| H O- | ~1.5-2.5 (broad) | - | - |

| HO-C H₂- | ~3.61 | ~62.5 | - |

Note: ¹H and ¹³C chemical shifts are typical values and can vary based on solvent and concentration. The ¹⁵N chemical shift is a predicted range.

While specific 2D NMR spectra for 6-aminohexan-1-ol are not readily published, the application of these techniques can be described to illustrate how its structure is confirmed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons on adjacent carbon atoms. Cross-peaks would be expected between the protons of the methylene group at C1 and C2, C2 and C3, and so on, confirming the linear hexane (B92381) chain. This technique is invaluable for tracing the proton-proton connectivity through the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would show a cross-peak for each CH₂ group, connecting the proton signal to its corresponding carbon signal in the ¹³C spectrum. This is a powerful tool for definitively assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two to three bonds). For 6-aminohexan-1-ol, this would show correlations between the protons on one carbon and the neighboring carbons. For example, the protons on the methylene group adjacent to the amino group would show a correlation to the carbon of the next methylene group in the chain, further confirming the connectivity.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of the chemical bonds. For 6-aminohexan-1-ol, these methods are particularly useful for characterizing the amine and hydroxyl groups and investigating the extent of hydrogen bonding.

The IR and Raman spectra of 6-aminohexan-1-ol are dominated by the vibrational modes of its functional groups and the alkyl backbone.

O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. pressbooks.pub The broadness of this peak is a hallmark of hydrogen bonding. In the Raman spectrum, the O-H stretch is generally a weaker and sharper band.

N-H Stretch: The primary amine group exhibits two stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric and a symmetric stretch. pressbooks.pub These bands are typically less intense and sharper than the O-H stretching band.

C-H Stretch: The methylene groups of the hexane chain show characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ region.

N-H Bend: The scissoring motion of the -NH₂ group results in a medium to strong absorption in the IR spectrum around 1590-1650 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the IR spectrum around 1050-1075 cm⁻¹.

C-N Stretch: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ region and is often coupled with other vibrations.

Interactive Data Table: Key Vibrational Modes of 6-aminohexan-1-ol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200-3600 | Strong, Broad (IR) | Broadness indicates hydrogen bonding. |

| N-H Stretch | 3300-3500 | Medium (IR) | Two bands for primary amine (asymmetric and symmetric). |

| C-H Stretch | 2850-2960 | Strong (IR) | Characteristic of the alkyl chain. |

| N-H Bend | 1590-1650 | Medium-Strong (IR) | Scissoring vibration of the NH₂ group. |

| C-O Stretch | 1050-1075 | Strong (IR) | Characteristic of a primary alcohol. |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) in 6-aminohexan-1-ol leads to the formation of extensive hydrogen bonding networks.

Intermolecular Hydrogen Bonding: In the condensed phase, molecules of 6-aminohexan-1-ol will form strong intermolecular hydrogen bonds. These can occur between the hydroxyl group of one molecule and the nitrogen of another (O-H···N), between the amino group of one molecule and the oxygen of another (N-H···O), or between hydroxyl groups of two molecules (O-H···O) and amino groups of two molecules (N-H···N). The significant broadening of the O-H stretching band in the IR spectrum is direct evidence of this intermolecular hydrogen bonding. ucla.edu

Intramolecular Hydrogen Bonding: Due to the flexible hexane chain, it is possible for an intramolecular hydrogen bond to form between the terminal hydroxyl and amino groups, creating a cyclic conformation. This would involve the hydroxyl proton interacting with the lone pair of the nitrogen atom (O-H···N). The presence of intramolecular hydrogen bonding can be inferred from subtle shifts in the O-H and N-H stretching frequencies in dilute solutions where intermolecular interactions are minimized. The strength of such intramolecular hydrogen bonds in amino alcohols can be influenced by the substitution on the nitrogen atom. arxiv.org

Mass Spectrometry for Molecular Composition and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information.

The electron ionization (EI) mass spectrum of 6-aminohexan-1-ol would be expected to show a molecular ion peak (M⁺˙) at m/z 117, corresponding to its molecular weight. However, for primary amines and alcohols, the molecular ion peak can be weak or even absent due to facile fragmentation. chemistrynotmystery.comjove.com

The fragmentation of 6-aminohexan-1-ol is dictated by the presence of the amine and alcohol functional groups. Key fragmentation pathways include:

Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway for both amines and alcohols. libretexts.org

For the amine group, cleavage of the C-C bond adjacent to the nitrogen would result in the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. The most prominent fragmentation for primary amines with an unbranched α-carbon is the cleavage that results in a peak at m/z 30, corresponding to the [CH₂=NH₂]⁺ ion. whitman.edu

For the alcohol group, α-cleavage next to the oxygen would lead to the formation of a resonance-stabilized oxonium ion. For a primary alcohol, this would result in a peak at m/z 31, corresponding to the [CH₂=OH]⁺ ion. whitman.edu

Loss of Water: Alcohols readily undergo dehydration, leading to a peak at M-18. whitman.edu For 6-aminohexan-1-ol, this would correspond to a peak at m/z 99.

Loss of Ammonia (B1221849): While less common than α-cleavage, the loss of a neutral ammonia molecule (NH₃) could lead to a peak at M-17, which would be at m/z 100.

The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule by piecing together the observed fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of 6-aminohexan-1-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₆H₁₂O]⁺˙ | Loss of NH₃ |

| 99 | [C₆H₁₃N]⁺˙ | Loss of H₂O |

| 87 | [C₅H₁₃N]⁺ | α-cleavage (loss of CH₂OH) |

| 74 | [C₄H₁₂N]⁺ | Cleavage of C-C bond with loss of C₂H₄OH |

| 44 | [C₂H₆N]⁺ | Cleavage of C-C bond with loss of C₄H₈OH |

| 31 | [CH₃O]⁺ | α-cleavage (loss of C₅H₁₀NH₂) |

| 30 | [CH₄N]⁺ | α-cleavage (loss of C₅H₁₀OH) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the Azane (B13388619);hexane-1,6-diol complex, the exact mass would be the sum of the exact masses of its components: hexane-1,6-diol (C₆H₁₄O₂) and azane (NH₃).

The exact mass of hexane-1,6-diol is 118.0994 Da nih.gov. The exact mass of azane (ammonia) is 17.0265 Da. Therefore, the theoretical exact mass of the protonated Azane;hexane-1,6-diol complex ([C₆H₁₄O₂ + NH₃ + H]⁺) would be approximately 136.1302 Da.

Table 1: Theoretical Exact Mass Calculation for this compound

| Component | Molecular Formula | Exact Mass (Da) |

| Hexane-1,6-diol | C₆H₁₄O₂ | 118.0994 |

| Azane (Ammonia) | NH₃ | 17.0265 |

| This compound | C₆H₁₇NO₂ | 135.1259 |

| Protonated Ion [M+H]⁺ | [C₆H₁₇NO₂ + H]⁺ | 136.1337 |

Note: The exact mass is calculated based on the most abundant isotopes of each element.

HRMS analysis would be crucial to confirm the formation of this complex in a sample, distinguishing it from other potential compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For the this compound complex, the fragmentation would likely proceed through several pathways, initiated by the ionization process.

The association between the azane and hexane-1,6-diol is expected to be a relatively weak, non-covalent interaction, such as hydrogen bonding. Therefore, one of the most probable initial fragmentation steps would be the loss of the neutral azane molecule (17.0265 Da).

Subsequent fragmentation would then follow the known pathways for hexane-1,6-diol. The electron ionization mass spectrum of hexane-1,6-diol shows characteristic fragment ions resulting from the cleavage of C-C and C-O bonds nist.govnist.gov. Common fragmentation patterns for straight-chain alkanes and alcohols involve the loss of small neutral molecules like water (H₂O) and successive loss of CH₂ groups docbrown.infowhitman.eduyoutube.comlibretexts.org.

Table 2: Predicted Fragmentation Pathways for the [this compound+H]⁺ Ion

| Precursor Ion (m/z) | Fragmentation Step | Product Ion (m/z) | Neutral Loss (Da) |

| 136.13 | Loss of Azane | 119.10 | 17.03 (NH₃) |

| 119.10 | Loss of Water | 101.09 | 18.01 (H₂O) |

| 101.09 | Loss of Ethylene (B1197577) | 73.06 | 28.03 (C₂H₄) |

| 101.09 | Loss of Propylene | 59.05 | 42.04 (C₃H₆) |

The fragmentation pattern would provide valuable information to confirm the structure, showing the initial loss of the weakly bound azane, followed by the characteristic fragmentation of the hexane-1,6-diol backbone.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the this compound complex is not publicly available, the crystal structure of hexane-1,6-diol has been determined nih.govrcsb.org.

In the solid state, hexane-1,6-diol molecules are linked by hydrogen bonds between the terminal hydroxyl groups, forming extended chains. The inclusion of azane into the crystal lattice would be expected to significantly alter this packing arrangement.

The ammonia molecule could act as both a hydrogen bond donor and acceptor, potentially forming hydrogen bonds with the hydroxyl groups of two different hexane-1,6-diol molecules. This would create a more complex three-dimensional hydrogen-bonding network, possibly leading to a different crystal symmetry and unit cell parameters compared to pure hexane-1,6-diol. The aliphatic chains of the hexane-1,6-diol would likely still pack in a way to maximize van der Waals interactions.

X-ray crystallography would provide precise measurements of all geometric parameters within the this compound complex. For the hexane-1,6-diol moiety, the C-C and C-O bond lengths, as well as the C-C-C and C-C-O bond angles, are expected to be similar to those in pure hexane-1,6-diol. The typical bond angle for sp³ hybridized carbon atoms is approximately 109.5° thestudentroom.co.uk.

The hydrogen bonding between the azane and the hydroxyl groups of hexane-1,6-diol would likely cause slight changes in the O-H bond lengths and the C-O-H bond angles of the diol. The geometry of the hydrogen bonds themselves (donor-acceptor distances and angles) would be of particular interest for understanding the stability of the co-crystal.

Table 3: Expected Bond Parameters for this compound from X-ray Crystallography

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| Bond Length | C-O | ~1.43 Å |

| Bond Angle | C-C-C | ~109.5° |

| Bond Angle | C-C-O | ~109.5° |

| Hydrogen Bond | O-H···N | ~1.8 - 2.2 Å (H···N distance) |

| Hydrogen Bond | N-H···O | ~1.8 - 2.2 Å (H···O distance) |

Note: These are generalized expected values and would be precisely determined by the crystallographic experiment.

Computational and Theoretical Investigations of Azane;hexane 1,6 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic and structural properties of an Azane (B13388619);hexane-1,6-diol complex. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its behavior at the atomic level.

Electronic Structure and Bonding Analysis

A primary focus of DFT calculations would be the analysis of the electronic structure and the nature of the bonding between the azane and hexane-1,6-diol molecules. This would involve examining the charge distribution to identify which parts of the molecule are electron-rich or electron-poor, calculating bond orders to determine the strength of the bonds, and analyzing orbital interactions to understand how the molecules are held together. It would be expected that a hydrogen bond would form between the ammonia (B1221849) molecule and one or both of the hydroxyl groups of the hexane-1,6-diol.

Conformational Analysis and Exploration of Potential Energy Surfaces

Hexane-1,6-diol is a flexible molecule with numerous possible conformations due to the rotation around its carbon-carbon single bonds. A computational study would involve a systematic search for the most stable conformations of the Azane;hexane-1,6-diol complex. This is achieved by mapping out the potential energy surface, which shows the energy of the system as a function of its geometry. The lowest points on this surface correspond to stable conformers.

Prediction of Spectroscopic Properties

DFT calculations can also predict various spectroscopic properties, which can be invaluable for identifying the compound experimentally. By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra. Similarly, by calculating the magnetic shielding of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts.

Hypothetical Predicted Spectroscopic Data:

| Spectrum | Key Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | O-H stretch (H-bonded) | ~3400 cm⁻¹ |

| IR | N-H stretch | ~3300 cm⁻¹ |

| ¹H NMR | -OH proton (H-bonded) | δ 4.5 ppm |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound over time, treating the atoms as classical particles moving according to Newton's laws of motion.

Dynamic Behavior and Conformational Flexibility in Different Environments

MD simulations could be used to observe how the shape of the this compound complex changes over time in a vacuum or in the presence of a solvent. This would reveal the flexibility of the hexane (B92381) chain and the stability of the hydrogen bond between the two components.

Solvation Effects and Interactions with Solvent Molecules

By including explicit solvent molecules (such as water) in the simulation box, MD can be used to study how the solvent affects the structure and dynamics of the this compound complex. This includes analyzing the formation and breaking of hydrogen bonds with the solvent and calculating properties like the radial distribution function to understand the solvation shell structure.

Reaction Mechanism Prediction and Transition State Elucidation

The study of the reaction between azane and hexane-1,6-diol to form amino-hexanol and subsequently hexane-1,6-diamine is a subject of significant interest for understanding nucleophilic substitution and condensation reactions. Computational chemistry, particularly through the application of quantum mechanics, provides indispensable tools for predicting reaction mechanisms and elucidating the transient structures that govern the reaction kinetics. Transition state theory is fundamental to this analysis, offering a framework to understand reaction rates based on the properties of the high-energy activated complexes that exist fleetingly between reactants and products. wikipedia.orglibretexts.orgfiveable.me

Theoretical investigations, predominantly using Density Functional Theory (DFT), allow for the detailed exploration of the potential energy surface (PES) of a given reaction. mdpi.commdx.ac.uk By mapping the PES, researchers can identify the lowest energy pathways, corresponding to the most probable reaction mechanisms. This process involves locating stable intermediates and, crucially, the transition state (TS) structures that connect them. A transition state represents the highest energy point along the minimum energy path, and its structure and energy determine the activation barrier for a reaction step. libretexts.orgfiveable.me For the reaction of azane with hexane-1,6-diol, computational models can predict whether the reaction proceeds through a direct substitution mechanism (like S(_N)2), an addition-elimination pathway, or other more complex routes, potentially involving catalysis.

Computational Mapping of Reaction Pathways for Formation and Transformation

Computational mapping of the reaction between azane (ammonia) and hexane-1,6-diol focuses on elucidating the step-by-step transformation at a molecular level. The primary reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of azane onto one of the primary carbon atoms of hexane-1,6-diol, which bears a partial positive charge due to the electronegativity of the adjacent hydroxyl group. The hydroxyl group (-OH) is a poor leaving group, and its departure typically requires protonation to form a better leaving group, water (-OH(_2)).

The uncatalyzed reaction pathway is generally characterized by a high activation barrier. A plausible computationally mapped pathway would involve the following key steps:

Protonation of the Hydroxyl Group: In an acidic environment, one of the hydroxyl groups of hexane-1,6-diol is protonated to form an oxonium ion. This step significantly lowers the energy barrier for C-O bond cleavage.

Nucleophilic Attack: The azane molecule attacks the carbon atom attached to the oxonium group. This can occur via a concerted S(_N)2 mechanism, where the C-N bond forms simultaneously as the C-O bond breaks, or a stepwise S(_N)1 mechanism, although the latter is less likely for primary alcohols. DFT calculations are used to model the geometry of the transition state for this key step. mdpi.com

Deprotonation: The resulting aminium ion intermediate is deprotonated, yielding the neutral mono-aminated product, 6-aminohexan-1-ol, and regenerating the acid catalyst.

Second Amination: The process can be repeated at the other end of the molecule to form hexane-1,6-diamine.

Alternatively, in catalyzed systems, such as those employing ruthenium or iridium complexes, the mechanism shifts to a "borrowing hydrogen" or "hydrogen-shuttling" pathway. researchgate.netresearchgate.net Computational studies on these systems map a different sequence:

Dehydrogenation: The catalyst first removes hydrogen from the alcohol, forming an aldehyde intermediate.

Condensation: Azane reacts with the aldehyde to form a hemiaminal, which then dehydrates to an imine.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final amine product.

Each of these pathways has distinct intermediates and transition states, which can be computationally modeled to determine the most energetically favorable route under specific conditions.

Energetic Profiles of Key Reaction Steps

The energetic profile of a reaction provides quantitative insight into its feasibility and rate. DFT calculations are employed to compute the Gibbs free energy ((\Delta)G) or potential energy of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state is the activation energy (E(_a)), which is the primary determinant of the reaction rate. wikipedia.orgumw.edu

For the direct, acid-catalyzed amination of hexane-1,6-diol, a hypothetical energetic profile can be constructed based on computational studies of similar alcohol amination reactions. The key steps would be the protonation of the alcohol, the nucleophilic attack by azane, and the departure of a water molecule. The nucleophilic attack is typically the rate-determining step due to the significant bond reorganization involved.

Below are interactive tables with representative calculated energetic data for the key steps in a plausible S(_N)2-type amination of one hydroxyl group of hexane-1,6-diol.

Table 1: Calculated Energetic Data for the Mono-amination of Hexane-1,6-diol

Note: Values are hypothetical and representative of typical DFT calculations for alcohol amination and are presented for illustrative purposes.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy ((\Delta)G) (kcal/mol) | Reaction Energy ((\Delta)G({rxn})) (kcal/mol) |

| 1. Protonation of -OH | Hexane-1,6-diol + H | N/A (fast equilibrium) | Protonated Hexane-1,6-diol | Low | -5.0 |

| 2. Nucleophilic Attack (Rate-Determining Step) | Protonated Hexane-1,6-diol + Azane | [H(_3)N---C---OH(_2)] | 6-aminohexan-1-ol-H + H(_2)O | +25.0 | -15.0 |

| 3. Deprotonation | 6-aminohexan-1-ol-H | N/A (fast equilibrium) | 6-aminohexan-1-ol + H | Low | +7.0 |

The reaction coordinate diagram derived from such data would show an initial small energy decrease for the alcohol protonation, followed by a large energy barrier corresponding to the transition state of the nucleophilic attack. After surmounting this barrier, the energy drops significantly to the protonated amine product before a final small increase upon deprotonation.

Table 2: Key Parameters of the Rate-Determining Transition State (TS2)

Note: Data is illustrative and based on typical computational models.

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm | Confirms the structure as a true first-order saddle point (a transition state). |

| Forming Bond Length (C-N) | 2.15 Å | The distance between the incoming nitrogen of azane and the target carbon atom. |

| Breaking Bond Length (C-O) | 2.05 Å | The distance between the target carbon atom and the oxygen of the departing water molecule. |

| Geometry around Carbon | Trigonal bipyramidal (distorted) | The characteristic geometry of an S(_N)2 transition state. |

These computational results provide a detailed molecular-level understanding of the reaction mechanism. They reveal the high energy barrier for the uncatalyzed reaction, explaining the need for catalysts or harsh conditions in practice, and allow for the rational design of more efficient catalytic systems by identifying and lowering the energy of the rate-limiting transition state. researchgate.net

Chemical Reactivity and Transformation Pathways of Azane;hexane 1,6 Diol

Reactions Involving the Azane (B13388619) (Ammonia) Moiety

The ammonia (B1221849) component, or the resulting primary amine functionality in 6-amino-1-hexanol (B32743), is a primary site of reactivity due to the lone pair of electrons on the nitrogen atom.

The nitrogen atom of the azane moiety is strongly nucleophilic, making it susceptible to attack by a wide range of electrophiles. This reactivity is fundamental to many derivatization reactions. For instance, in the context of 6-amino-1-hexanol, the amino group readily reacts with acids, anhydrides, and epoxides. sarchemlabs.com This nucleophilic character allows for the synthesis of more complex molecules, making it a valuable building block in the pharmaceutical and polymer industries. sarchemlabs.comacs.org The dual chemical reactivity of amino alcohols, stemming from both the amine and alcohol groups, allows for diverse applications in organic synthesis. alfa-chemistry.com

Amino alcohols are amphoteric, meaning they can act as both acids and bases. alfa-chemistry.com The amino group (-NH₂) is basic and can accept a proton (H⁺) to form an ammonium (B1175870) ion (-NH₃⁺), while the hydroxyl group (-OH) is weakly acidic and can donate a proton to form an alkoxide ion (-O⁻). The predominant protonation state is highly dependent on the pH of the medium.

| Functional Group | Behavior in Acidic Media (Low pH) | Behavior in Basic Media (High pH) | Dominant Species (Acidic) | Dominant Species (Basic) |

|---|---|---|---|---|

| Amino (-NH₂) | Acts as a base (accepts H⁺) | Remains largely unprotonated | Ammonium (-NH₃⁺) | Amine (-NH₂) |

| Hydroxyl (-OH) | Remains protonated | Acts as an acid (donates H⁺) | Alcohol (-OH) | Alkoxide (-O⁻) |

The nucleophilic amine group is a precursor to a variety of important nitrogen-containing functional groups.

Amide Formation: The reaction of the amino group with carboxylic acids or their derivatives (such as acyl chlorides or esters) forms a stable amide bond. While the direct reaction with a carboxylic acid requires high temperatures to drive off water, the use of activating agents or more reactive derivatives proceeds under milder conditions. nih.govnih.govorganic-chemistry.org For example, 6-amino-1-hexanol can be reacted with glutaric anhydride (B1165640) to form a hydroxy-substituted amide, which can then be polymerized. acs.orgacs.org

Urea (B33335) Formation: Ureas can be synthesized from the amine functionality through several routes. A common method involves the reaction with an isocyanate. organic-chemistry.org Alternatively, a transamidation reaction with urea can be employed, often under elevated temperatures. nih.gov The synthesis of urea derivatives is significant in medicinal chemistry and materials science. google.com

| Target Functional Group | Reactant | General Conditions | Product Linkage |

|---|---|---|---|

| Amide | Carboxylic Acid / Acyl Chloride | Heating or use of coupling agents | -NH-C(=O)- |

| Urea | Isocyanate / Urea | Often ambient or elevated temperatures | -NH-C(=O)-NH- |

| Carbamate (B1207046) | Chloroformate / Di-tert-butyl dicarbonate | Typically mild, often basic conditions | -NH-C(=O)-O- |

Reactions Involving the Hexane-1,6-diol Moiety

The two primary hydroxyl groups of the hexane-1,6-diol component also offer sites for chemical transformation, although their reactivity must be considered in the context of the often more reactive amine group.

Achieving selective reactions at the hydroxyl groups in the presence of a nucleophilic amine is a common challenge in organic synthesis. rsc.org The amine is generally a stronger nucleophile than the alcohol and is also basic, which can interfere with many reactions targeting the hydroxyl groups.

To achieve selective transformation of the hydroxyls, a common strategy is to first "protect" the amine group. For example, the amine can be converted into a carbamate, such as a tert-butoxycarbonyl (Boc) group, which is unreactive under many conditions used for alcohol modification. acs.orgprepchem.comsigmaaldrich.com Once the amine is protected, the hydroxyl groups can be selectively oxidized to aldehydes or carboxylic acids, esterified with acyl chlorides, or converted to ethers. youtube.com Following the desired transformation, the protecting group can be removed to regenerate the free amine.

| Transformation | Reagent/Condition | Requirement for Selectivity | Product Functional Group |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., PCC, Swern) | Amine protection (e.g., as Boc-carbamate) | Aldehyde (-CHO) or Carboxylic Acid (-COOH) |

| Esterification | Acyl chloride or anhydride in the presence of a base | Amine protection is typically required | Ester (-O-C(=O)-R) |

| Etherification (Williamson) | Base (e.g., NaH) followed by an alkyl halide | Amine protection is necessary to prevent N-alkylation | Ether (-O-R) |

The presence of both an amine and a hydroxyl group on the same carbon chain, as in 6-amino-1-hexanol, allows for the possibility of intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. For instance, 6-amino-1-hexanol can undergo cyclization over certain catalysts, such as copper supported on alumina (B75360) and magnesia, to yield hexahydro-1H-azepine, a seven-membered ring. chemicalbook.com This type of reaction, where a linear molecule is converted into a cyclic one, is a powerful method for synthesizing heterocyclic structures that are prevalent in pharmaceuticals and other biologically active molecules. Similarly, diols can be cyclized to form cyclic ethers under acidic conditions. wikipedia.org

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the chemical compound "Azane;hexane-1,6-diol" to provide a detailed analysis of its chemical reactivity and transformation pathways as requested. The search results predominantly yield information on "hexane-1,6-diol," a precursor to the substance , which is identified as a reaction product with ammonia.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline focusing solely on "this compound." Information regarding its specific thermal and photochemical stability, as well as its hydrolysis and solvolysis in different pH environments, is not available in the public domain.

To fulfill the user's request accurately, dedicated laboratory research on "this compound" would be required to determine these chemical properties. Without such primary data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Applications of Azane;hexane 1,6 Diol in Materials Science and Engineering

Role as a Building Block in Polymer Chemistry

The dual hydroxyl groups of hexane-1,6-diol, combined with the reactive nature of amine groups, provide a powerful platform for polymerization. This system is integral to producing a wide array of polymers with tailored properties for high-performance applications.

Synthesis of Novel Polyurethanes and Polyesters

Hexane-1,6-diol is a widely utilized component in the industrial production of polyesters and polyurethanes. wikipedia.orgatamankimya.com Its fairly long, linear hydrocarbon chain imparts flexibility, while its terminal hydroxyl groups offer reactive sites for polymerization.

In polyurethanes (PUs) , hexane-1,6-diol functions as a chain extender. Its incorporation into the polymer backbone results in PUs with high mechanical strength, excellent resistance to hydrolysis, and a low glass transition temperature, which maintains flexibility at lower temperatures. atamankimya.com The reaction involves the condensation of a diisocyanate with a polyol to form the main polyurethane chain, followed by the reaction with the diol chain extender. The properties of the final material can be precisely controlled by varying the type of diisocyanate and the ratio of the monomers. rsc.orgethernet.edu.et

In polyesters , the inclusion of hexane-1,6-diol improves both flexibility and hardness. atamankimya.com The synthesis typically involves the polycondensation of a dicarboxylic acid (or its ester) with a diol. The use of hexane-1,6-diol, compared to shorter-chain diols like ethylene (B1197577) glycol, results in polyesters with lower viscosity and softer resultant films. paint.org These characteristics are particularly advantageous in the formulation of high-solids coatings and flexible adhesives. atamankimya.comacs.org

| Polymer Type | Role of 1,6-Hexanediol | Resulting Properties | References |

|---|---|---|---|

| Polyurethanes | Chain Extender | High mechanical strength, high hydrolysis resistance, low glass transition temperature. | wikipedia.orgatamankimya.comatamankimya.com |

| Polyesters | Diol Monomer | Improved flexibility and hardness, lower viscosity in resin form. | atamankimya.compaint.org |

Incorporation into Advanced Polyamide Structures

The conceptual "Azane;hexane-1,6-diol" system finds direct application in the synthesis of polyamides. Polyamides are formed through the condensation of a diamine (the 'azane' component) and a dicarboxylic acid. While hexane-1,6-diol is not a traditional monomer for polyamides, innovative catalytic routes enable its use.

A direct synthesis of polyamides has been reported via the catalytic dehydrogenation of diols and diamines. nih.gov This method uses a ruthenium-based catalyst to facilitate the reaction, producing polyamides with number average molecular weights ranging from approximately 10 to 30 kDa. nih.gov This process is significantly cleaner than conventional methods, which often require stoichiometric activators and can produce toxic waste. nih.gov The reaction demonstrates high atomic economy, with H2 being the primary byproduct. researchgate.net This catalytic approach allows for the synthesis of a wide variety of polyamides by varying the diol and diamine spacers. nih.gov

Furthermore, bio-based 1,6-hexanediamine (B7767898), a key monomer for nylons, can be produced through the chemical-catalytic conversion of 1,6-hexanediol derived from carbohydrates, further linking the diol to polyamide production. nih.gov

| Reactants | Catalyst System | Key Advantages | References |

|---|---|---|---|

| 1,6-Hexanediol and various diamines | PNN pincer ruthenium complex (Milstein catalyst) | Direct synthesis, high atomic economy, avoids toxic reagents, produces H2 as byproduct. | nih.govresearchgate.net |

Application in Supramolecular Assembly and Nanomaterials

The hydroxyl groups of hexane-1,6-diol and the N-H groups from the 'azane' component are prime candidates for forming strong hydrogen bonds. These directional, non-covalent interactions are the foundation of supramolecular chemistry, enabling the self-assembly of molecules into highly ordered, functional structures.

Self-Assembly and Formation of Ordered Structures through Hydrogen Bonding

Hydrogen bonds are crucial in crystal engineering for creating stable and well-defined crystalline lattices. japtronline.com The combination of a hydrogen bond donor (like the amine or hydroxyl group) and an acceptor (the oxygen of the hydroxyl group or nitrogen of the amine) allows for the programmed assembly of molecules into larger architectures. researchgate.net

In the context of the "this compound" system, co-crystals can be formed where hexane-1,6-diol and an amine-containing molecule arrange themselves into a repeating pattern. The geometry and strength of the hydrogen bonds dictate the final structure. For instance, studies on co-crystals of 5-nitrouracil (B18501) with various nitrogen-containing molecules (like piperazine (B1678402) and pyridine) reveal intricate tape-like and layered structures held together by a network of N-H···O, O-H···N, and C-H···O interactions. nih.gov The amphiphilic nature of 1,6-hexanediol, with its polar hydroxyl ends and nonpolar aliphatic chain, allows it to interact with both polar and hydrophobic residues, disrupting protein-protein interactions that drive certain types of phase separation. nih.govembopress.org

Development of Hybrid Materials with Tailored Properties

Organic-inorganic hybrid materials combine the features of polymers with those of inorganic components to achieve synergistic properties. psecommunity.org The "this compound" system can be used to create functional polymers that can be integrated with inorganic nanostructures. psecommunity.org

For example, polymers functionalized with amine or hydroxyl groups can act as scaffolds or matrices for inorganic nanoparticles or polyoxometalates (POMs). The functional groups can covalently bond to or interact with the surface of the inorganic component, ensuring a stable and well-dispersed composite. researchgate.net This approach allows for the development of advanced materials for applications in catalysis, sensing, and electronics. psecommunity.org The synthesis of hybrid materials often involves the direct incorporation of an inorganic precursor into an organic polymer paste, which then self-hardens, creating a robust composite material. nih.gov

Catalytic Applications of Azane (B13388619);hexane-1,6-diol Derived Systems

While hexane-1,6-diol itself is not typically a catalyst, it serves as a crucial precursor for synthesizing catalytically active systems or components used in catalysis. The combination with nitrogen-containing compounds ('azane') can lead to ligands or functional monomers for creating catalytic polymers.

Research has demonstrated the conversion of biomass-derived feedstocks into 1,6-hexanediol using various heterogeneous catalysts. wisc.edu For example, cellulose-derived tetrahydrofuran-dimethanol can be converted to 1,6-hexanediol with high yield using a Pt-WOx/TiO2 catalyst. acs.org This process involves hydrogen spillover from platinum sites to create Brønsted acid sites necessary for the reaction. acs.org

Furthermore, 1,6-hexanediol can be catalytically converted into other valuable chemicals. It can be oxidized to adipic acid, a precursor for nylon, using catalysts like Pd/HAP (hydroxyapatite) under base-free conditions. researchgate.net It is also a raw material in the catalytic synthesis of 1,6-hexanediol diacrylate, an important crosslinking agent, using a strong acid cationic resin as the catalyst. researchgate.net In another pathway, 1,6-hexanediol can be produced from biomass-derived tetrahydropyran-2-methanol (B90372) via a three-step process involving dehydration, hydration, and hydrogenation steps using aluminosilicate (B74896) and Ru/C or Ni/C catalysts. alfa-chemistry.com

These examples highlight the role of 1,6-hexanediol as a key platform chemical whose derivatives and reaction products are central to various catalytic processes in green and industrial chemistry.

As a Ligand Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique structure of 6-amino-1-hexanol (B32743), featuring both a primary amine (-NH₂) and a primary alcohol (-OH) group separated by a flexible hexyl chain, presents intriguing possibilities for its use as a ligand in the construction of MOFs and coordination polymers. The amine and hydroxyl functionalities offer two distinct coordination sites for metal ions, potentially leading to novel network topologies and material properties.

In the context of MOF synthesis, the nitrogen atom of the amine group and the oxygen atom of the alcohol group can act as Lewis bases, donating electron pairs to metal centers to form coordination bonds. The flexible aliphatic backbone of the molecule could allow for the formation of adaptable frameworks capable of responding to guest molecules or external stimuli.

Theoretical Coordination Modes and Potential Framework Properties:

| Functional Group | Potential Coordination Role | Potential Impact on Framework Properties |

| Amine (-NH₂) Group | Can coordinate directly to metal centers, acting as a monodentate or bridging ligand. The nitrogen site can also be post-synthetically modified. | The presence of amine groups can enhance the framework's affinity for acidic gases like CO₂ and SO₂. It can also serve as a basic catalytic site. |

| Alcohol (-OH) Group | The hydroxyl group can deprotonate to form an alkoxide, which can then coordinate to metal ions. It can also participate in hydrogen bonding within the framework. | Coordination through the oxygen atom can influence the electronic properties of the metal center. Hydrogen bonding can enhance the structural stability and influence guest-host interactions. |

| Hexyl Chain | The flexible alkyl chain can influence the pore size and shape of the resulting framework. It can also contribute to the overall hydrophobicity or hydrophilicity of the material. | The flexibility of the linker can lead to "breathing" frameworks that can change their pore size in response to external stimuli. The length of the chain will dictate the distance between metal nodes. |

While direct examples of MOFs synthesized with 6-amino-1-hexanol as the primary ligand are not prominent in the literature, research on other bifunctional amino alcohols in coordination polymers demonstrates the feasibility of this approach. For instance, smaller amino alcohols have been successfully used to create multidimensional coordination networks with interesting magnetic and catalytic properties. These studies suggest that 6-amino-1-hexanol could similarly be employed to construct novel materials with tailored functionalities.

Use as a Precursor for the Design of Heterogeneous or Homogeneous Catalysts

The application of 6-amino-1-hexanol as a direct precursor for the synthesis of catalysts is another area of potential, though currently underexplored. The presence of both amino and hydroxyl groups allows for various chemical transformations to create catalytically active species.

Potential Pathways for Catalyst Synthesis:

One hypothetical approach involves the immobilization of 6-amino-1-hexanol onto a solid support, such as silica (B1680970) or alumina (B75360), followed by further chemical modification. The anchored molecule could then be used to chelate metal ions, creating a supported metal complex catalyst. The long alkyl chain would act as a flexible spacer, potentially influencing the accessibility and reactivity of the catalytic center.

Alternatively, 6-amino-1-hexanol could be used as a building block in the synthesis of larger molecular catalysts. For example, it could be incorporated into a ligand scaffold for a homogeneous catalyst, where the amino and hydroxyl groups can be functionalized to tune the steric and electronic properties of the catalyst.

A Chinese patent suggests a method for preparing 6-amino-1-hexanol from 1,6-hexanediol and ammonia (B1221849) using a calcium carbonate catalyst, indicating its role as a product in catalytic reactions rather than a precursor. google.com However, the reverse reaction or other transformations could theoretically be explored for catalyst design.

Hypothetical Catalyst Systems and Applications:

| Catalyst Type | Potential Synthetic Route from 6-amino-1-hexanol | Potential Catalytic Application |

| Heterogeneous Catalyst | Grafting onto a solid support (e.g., silica gel) followed by metallation of the amino and/or hydroxyl groups. | Fine chemical synthesis, such as oxidation, reduction, or carbon-carbon coupling reactions. The bifunctional nature could facilitate tandem reactions. |

| Homogeneous Catalyst | Incorporation into a larger ligand structure (e.g., a pincer ligand) for a metal complex. | Asymmetric catalysis, where the chirality could be introduced through modification of the 6-amino-1-hexanol backbone or by using a chiral metal center. |

| Organocatalyst | Derivatization of the amine or alcohol group to create a catalytically active site (e.g., a thiourea (B124793) or a phosphine). | Asymmetric aldol (B89426) reactions, Michael additions, or other organic transformations. |

While the direct use of 6-amino-1-hexanol as a catalyst precursor is not well-established, the broader field of catalysis extensively utilizes bifunctional molecules. Research on other amino alcohols as ligands for metal catalysts has shown promise in various reactions, suggesting that 6-amino-1-hexanol represents a molecule with untapped potential in this domain. Further research is necessary to explore and validate these hypothetical applications.

Azane;hexane 1,6 Diol As an Intermediate in Pharmaceutical and Medicinal Chemistry Research

Utility in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The presence of reactive amine and hydroxyl functionalities allows for the incorporation of the azane (B13388619);hexane-1,6-diol backbone into a wide array of molecular architectures, making it a valuable intermediate in the synthesis of novel APIs.

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core structure of a vast number of approved drugs. nih.gov The synthesis of these scaffolds often relies on the use of multifunctional building blocks that can undergo cyclization reactions to form the desired ring systems. Azane;hexane-1,6-diol, and more broadly, amino-diols, serve as key starting materials in the construction of various heterocyclic systems.

The primary amine of this compound can act as a nucleophile in reactions with electrophilic species, while the hydroxyl groups can be converted into leaving groups or other functionalities to facilitate ring closure. For instance, intramolecular cyclization reactions can lead to the formation of substituted piperidines, pyrrolidines, or larger nitrogen-containing rings, which are privileged structures in many biologically active compounds. The diol functionality can be protected and later deprotected to allow for sequential and site-selective modifications, further expanding the diversity of accessible heterocyclic scaffolds.

Table 1: Examples of Nitrogen-Containing Heterocyclic Scaffolds Potentially Accessible from Amino-diol Precursors

| Heterocyclic System | Potential Synthetic Application |

| Piperidines | CNS agents, analgesics, antivirals |

| Pyrrolidines | Anticonvulsants, nootropics |

| Azepanes | Enzyme inhibitors, receptor modulators |

| Morpholines | Antidepressants, appetite suppressants |

This table is illustrative and shows the potential applications of heterocyclic systems that could be synthesized from amino-diol precursors like this compound.

This compound is conceptually related to 1,6-hexanediamine (B7767898), a key industrial chemical. The synthesis of 1,6-hexanediamine can be achieved from 1,6-hexanediol (B165255), highlighting the interchangeability of these C6 building blocks. google.com 1,6-hexanediamine and its derivatives are important intermediates in the synthesis of various compounds, including APIs.

Table 2: Synthesis of N,N,N',N'-Tetramethyl-1,6-hexanediamine

| Starting Material | Reagents and Conditions | Intermediate/Product |

| 1,6-Hexanediol | Ammonia (B1221849), high temperature, and pressure (amination) | 1,6-Hexanediamine |

| 1,6-Hexanediamine | Formaldehyde, formic acid (Eschweiler-Clarke reaction) | N,N,N',N'-Tetramethyl-1,6-hexanediamine |

This table outlines a potential synthetic route from 1,6-hexanediol to N,N,N',N'-Tetramethyl-1,6-hexanediamine.

Exploration in the Development of Novel Prodrug Strategies

Prodrug design is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. This often involves the covalent attachment of a promoiety that is cleaved in vivo to release the active pharmaceutical ingredient. The hydroxyl and amine groups of this compound make it an attractive candidate for use as a promoiety or as a linker connecting a drug to a promoiety.

For instance, the hydroxyl groups can form ester or carbonate linkages with carboxylic acid-containing drugs, while the amine group can form amide or carbamate (B1207046) bonds. These linkages can be designed to be susceptible to enzymatic or chemical hydrolysis in the body, leading to the controlled release of the active drug. A study has explored the use of 1,6-hexanediol diacetate and 1,6-hexanediol diformate as biodegradable prodrugs that are cleaved by intracellular esterases to release the active 1,6-hexanediol moiety. This concept can be extended to using this compound to create prodrugs of various APIs. The flexibility of the hexane (B92381) chain can also be utilized to modulate the solubility and permeability of the resulting prodrug.

Contribution to Research in Drug Delivery Systems and Formulations

The physicochemical properties of this compound, such as its water solubility and the presence of multiple hydrogen bond donors and acceptors, suggest its potential utility in drug delivery systems and pharmaceutical formulations. As a derivative of 1,6-hexanediol, which is used as a solubilizer and to maintain product consistency in topical ointments, this compound could serve similar functions.

The primary amine group offers a point of attachment for covalent conjugation to drug delivery platforms, such as nanoparticles, liposomes, or polymers. This functionalization can be used to modify the surface properties of the delivery system, for example, to enhance cellular uptake or to target specific tissues. The hydrophilic nature of the diol and amine functionalities can also be exploited to improve the aqueous solubility of poorly soluble drugs, thereby enhancing their bioavailability. Furthermore, the linear, flexible structure of the hexane backbone can act as a spacer arm in drug-carrier conjugates, providing optimal positioning of the drug for interaction with its target.

Development of Analytical Methods for the Detection and Quantification of this compound in Complex Pharmaceutical Synthesis Mixtures

The monitoring of reaction progress and the assessment of product purity are critical aspects of pharmaceutical manufacturing. The development of robust analytical methods for the detection and quantification of intermediates like this compound in complex reaction mixtures is therefore essential. Due to its polar nature and lack of a strong chromophore, direct analysis by UV-based high-performance liquid chromatography (HPLC) can be challenging.

Gas chromatography (GC) is a viable technique for the analysis of volatile derivatives of this compound. Derivatization of the hydroxyl and amine groups, for example, through silylation or acylation, is often necessary to improve volatility and chromatographic performance. nist.gov HPLC methods can also be developed, typically involving derivatization to introduce a UV-active or fluorescent tag. For instance, primary amines can be derivatized with reagents like salicylaldehyde (B1680747) to form a Schiff base that can be detected by UV spectroscopy. chromatographyonline.com

Mass spectrometry (MS) coupled with either GC or HPLC offers a highly sensitive and specific method for the detection and quantification of this compound. The fragmentation pattern of the molecule in the mass spectrometer can provide structural confirmation, and selected ion monitoring (SIM) can be used for accurate quantification even in the presence of co-eluting impurities.

Table 3: Potential Analytical Methods for this compound

| Analytical Technique | Derivatization/Methodology | Detection Method |

| GC | Silylation (e.g., with BSTFA) or Acylation (e.g., with acetic anhydride) | FID, MS |

| HPLC | Pre-column derivatization with a UV/fluorescent tag (e.g., salicylaldehyde, dansyl chloride) | UV, Fluorescence |

| LC-MS | Direct injection or with derivatization for improved chromatography | MS, MS/MS |

This table summarizes potential analytical strategies for the detection and quantification of this compound in pharmaceutical synthesis.

Future Research Directions and Concluding Perspectives

Exploration of Novel and More Efficient Synthetic Methodologies

The development of innovative and efficient synthetic routes for the production of amino alcohols and diamines from diols is a primary focus of ongoing research. Traditional methods often require harsh reaction conditions and can lead to a mixture of products, necessitating complex purification steps. Future research is directed towards cleaner, more selective, and economically viable processes.

One promising avenue is the use of enzymatic cascades. Researchers have successfully demonstrated the conversion of C4–C7 diols to the corresponding amino alcohols with high selectivity (99%) under ambient conditions using a two-enzyme cascade. ornl.gov By engineering the rate-limiting enzyme and optimizing reaction conditions, a nearly 30-fold increase in amino alcohol production was achieved. ornl.gov This biocatalytic approach offers a green alternative to conventional chemical methods, which often rely on ruthenium-based catalysts at elevated temperatures and pressures, yielding a mix of amino alcohols, diamines, and cyclic amines. ornl.gov

Another area of exploration is the development of novel catalytic systems that operate under milder conditions. For instance, a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed, providing a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn While not a direct amination of a diol, this highlights the trend towards developing stereoselective methods for producing chiral amino alcohols, which are important building blocks in pharmaceuticals.

Future methodologies will likely focus on combining the advantages of different approaches, such as chemo-enzymatic processes, to achieve high efficiency and selectivity. The direct, one-pot synthesis of diamines from diols and ammonia (B1221849) remains a significant goal, with research exploring multi-step pathways that combine hydroformylation, hydrogenation, and direct amination. semanticscholar.orgresearchgate.net

Development of Highly Selective Catalytic Systems for its Formation and Transformation

Achieving high selectivity in the amination of diols like hexane-1,6-diol is crucial for minimizing waste and reducing downstream processing costs. The challenge lies in controlling the reaction to favor either monoamination (to produce amino alcohols) or diamination (to produce diamines) and preventing the formation of cyclic byproducts.

Recent advancements have seen the development of both noble and non-noble metal-based catalysts with improved selectivity. Homogeneous catalysts based on ruthenium and iridium complexes have shown good results in the amination of diols. researchgate.net However, the high cost and difficulty in separating these catalysts from the product are significant drawbacks. researchgate.net Consequently, there is a strong impetus to develop heterogeneous catalysts that are more easily recovered and reused.

A notable breakthrough is the development of a nickel-catalyzed monoamination of 1,2-diols, which provides a highly efficient and selective route to β-amino alcohols using an earth-abundant metal. acs.org This reaction proceeds under mild conditions and demonstrates broad substrate scope and functional group tolerance. acs.org For the selective monoamination of C4–C6 diols, a simple and non-noble CuNiAlOx catalyst has been developed, offering an environmentally friendly method to produce mono-amino alcohols. acs.orgfigshare.com

Enzymatic catalysts also offer exceptional selectivity. Engineered enzyme cascades have been shown to selectively convert diols into amino alcohols with near-perfect selectivity, avoiding the formation of diamines and cyclic amines. ornl.gov Future research will likely focus on discovering and engineering more robust and versatile enzymes for the amination of a wider range of diols.

The table below summarizes some of the catalytic systems being explored for the amination of diols.

| Catalyst Type | Metal/Enzyme | Target Product | Key Advantages |

| Homogeneous | Ruthenium, Iridium | Diamines | High activity |

| Heterogeneous | Nickel | β-amino alcohols | Earth-abundant metal, high selectivity |

| Heterogeneous | CuNiAlOx | Mono-amino alcohols | Non-noble metals, environmentally friendly |

| Biocatalyst | Two-enzyme cascade | Amino alcohols | High selectivity (99%), mild conditions |

Application of Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring

Understanding the reaction mechanisms and catalyst behavior during the amination of hexane-1,6-diol is essential for optimizing reaction conditions and designing better catalysts. Advanced spectroscopic and imaging techniques that allow for in-situ monitoring of the reaction are critical in this regard.

Magnetic Resonance Imaging (MRI) is a powerful, non-invasive technique that can provide spatially resolved information about the internal properties of a reactor, including heat and mass transport, composition, and chemical transformations. rsc.org The application of MRI to in-situ studies of heterogeneous catalysis is a growing field. rsc.org For the amination of hexane-1,6-diol, MRI could be used to visualize the distribution of reactants and products within a packed-bed reactor containing a solid catalyst, providing insights into reaction kinetics and potential mass transfer limitations.

Other advanced imaging techniques, such as those used to study the structure and electronic properties of nanocatalysts, can also provide valuable information. ku.ac.ae Techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy can distinguish between the surface and interior of nanoparticles, which is crucial as catalytic reactions occur on the surface. ku.ac.ae Applying these techniques to catalysts used in diol amination could help elucidate the nature of the active sites and guide the design of more efficient catalysts.

Computational Design and High-Throughput Screening for Derivatives with Enhanced Properties

Computational modeling and high-throughput screening are becoming indispensable tools in modern chemical research, enabling the rapid discovery and optimization of new molecules and catalysts.

Computational Design: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the activity and selectivity of different catalyst designs, and understand the electronic and steric factors that govern the amination of diols. By simulating the interaction of hexane-1,6-diol and ammonia with various catalyst surfaces, researchers can rationally design catalysts with improved performance, reducing the need for extensive experimental work.

High-Throughput Screening (HTS): HTS techniques allow for the rapid testing of large libraries of catalysts or reaction conditions. For the development of derivatives of amino alcohols and diamines, HTS can be employed to screen for properties such as improved performance in polymer applications or enhanced biological activity. For instance, fluorescence-based screening methods have been developed for the high-throughput determination of enantiomeric excess in amines, amino esters, and amino alcohols. bath.ac.uknih.gov This is particularly valuable for the development of chiral amino alcohols for pharmaceutical applications.